1-(Pyridin-3-yl)cyclopropanamine dihydrochloride
Overview
Description
“1-(Pyridin-3-yl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1187932-50-8 . It has a molecular weight of 207.1 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-3-yl)cyclopropanamine dihydrochloride” is1S/C8H10N2.2ClH/c9-8(3-4-8)7-2-1-5-10-6-7;;/h1-2,5-6H,3-4,9H2;2*1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Metal-Coordination and Self-Assembly
Metal-coordinating abilities of pyridazine derivatives, related to 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride, facilitate the self-assembly into gridlike metal complexes with copper(I) or silver(I) ions. This attribute underlines their potential in creating complex molecular architectures useful in materials science and nanotechnology (Hoogenboom et al., 2006).
Crystal Packing Influenced by Interactions
Research highlights the significance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing of isomeric compounds involving pyridine rings. These interactions influence the structural arrangement and stability, important for understanding molecular crystallinity and designing new materials (Lai et al., 2006).
Water Oxidation Catalysts
Pyridazine derivatives have been used to synthesize dinuclear complexes showing significant activity in water oxidation reactions. This application is critical for developing efficient and sustainable methods to produce oxygen, a fundamental process in energy conversion and storage (Zong & Thummel, 2005).
Anticancer Agent Development
Some pyridine derivatives have been explored for their cytotoxic effects, with potential as anticancer agents. Studies on titanocene derivatives, containing pyridine moieties, have shown promising results in inhibiting cancer cell growth, pointing towards new chemotherapy drugs (Hogan et al., 2008).
Synthesis of Bioactive Compounds
Efficient synthetic routes leveraging pyridine derivatives have been developed for piperazine-2,6-dione and related compounds with significant anticancer activity. These methodologies offer new pathways for the synthesis of bioactive molecules, contributing to pharmaceutical development (Kumar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8(3-4-8)7-2-1-5-10-6-7;;/h1-2,5-6H,3-4,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOQLERDGYBWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride | |
CAS RN |
1187932-50-8 | |
Record name | 1-(pyridin-3-yl)cyclopropan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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